![molecular formula C11H13N B1352750 3-苯基双环[1.1.1]戊烷-1-胺 CAS No. 784093-32-9](/img/structure/B1352750.png)
3-苯基双环[1.1.1]戊烷-1-胺
描述
3-Phenylbicyclo[1.1.1]pentan-1-amine is a compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features. The bicyclo[1.1.1]pentane (BCP) motif, which forms the core of this compound, is known for its rigidity and three-dimensionality, making it a valuable scaffold in drug design . The phenyl group attached to the BCP core further enhances its potential for various applications.
科学研究应用
3-Phenylbicyclo[1.1.1]pentan-1-amine has a wide range of applications in scientific research:
作用机制
Target of Action
The compound is part of the bicyclo[111]pentane (BCP) motif, which has generated substantial interest in medicinal chemistry as a contemporary lead optimization tactic .
Mode of Action
The compound is synthesized via metal-free homolytic aromatic alkylation of benzene , which suggests that it may interact with its targets through similar chemical reactions.
生化分析
Biochemical Properties
3-Phenylbicyclo[1.1.1]pentan-1-amine plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, 3-Phenylbicyclo[1.1.1]pentan-1-amine can form hydrogen bonds with proteins, influencing their conformation and activity.
Cellular Effects
The effects of 3-Phenylbicyclo[1.1.1]pentan-1-amine on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This compound can modulate the activity of these receptors, leading to changes in downstream signaling pathways . Furthermore, 3-Phenylbicyclo[1.1.1]pentan-1-amine can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function.
Molecular Mechanism
At the molecular level, 3-Phenylbicyclo[1.1.1]pentan-1-amine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its interaction with cytochrome P450 enzymes can lead to enzyme inhibition or activation, affecting the metabolism of other compounds . Additionally, 3-Phenylbicyclo[1.1.1]pentan-1-amine can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Phenylbicyclo[1.1.1]pentan-1-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Phenylbicyclo[1.1.1]pentan-1-amine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular processes, although these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of 3-Phenylbicyclo[1.1.1]pentan-1-amine vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and influencing cellular signaling pathways. At high doses, it can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s effects become pronounced only above a certain dosage level.
Metabolic Pathways
3-Phenylbicyclo[1.1.1]pentan-1-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, which can have different biological activities . The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 3-Phenylbicyclo[1.1.1]pentan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments . For instance, binding to plasma proteins can affect its distribution in the bloodstream and its availability to target tissues.
Subcellular Localization
The subcellular localization of 3-Phenylbicyclo[1.1.1]pentan-1-amine is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylbicyclo[1.1.1]pentan-1-amine can be achieved through a metal-free homolytic aromatic alkylation of benzene . This method involves the following steps:
Starting Material: 1-azido-3-phenylbicyclo[1.1.1]pentane.
Reagents: Triphenylphosphine and chloroform.
Reaction Conditions: The reaction mixture is heated to 50°C.
Another method involves the reduction of 1-azido-3-phenylbicyclo[1.1.1]pentane using tris(trimethylsilyl)silane (TTMSS) and azobisisobutyronitrile (AIBN) under atmospheric conditions at 100°C .
Industrial Production Methods
While specific industrial production methods for 3-Phenylbicyclo[1.1.1]pentan-1-amine are not well-documented, the scalability of the synthetic routes mentioned above suggests potential for industrial application. The use of metal-free conditions and readily available reagents makes these methods attractive for large-scale production.
化学反应分析
Types of Reactions
3-Phenylbicyclo[1.1.1]pentan-1-amine undergoes various types of chemical reactions, including:
Reduction: Reduction of the azido group to an amine using TTMSS and AIBN.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Tris(trimethylsilyl)silane (TTMSS), azobisisobutyronitrile (AIBN), and hydrochloric acid (HCl) at 100°C.
Substitution: Typical electrophilic aromatic substitution reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products
Reduction: The major product is 3-Phenylbicyclo[1.1.1]pentan-1-amine.
Substitution: Depending on the reagent used, products can include halogenated, nitrated, or sulfonated derivatives of the phenyl group.
相似化合物的比较
Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These include various substituted BCP compounds that share the same core structure but differ in the substituents attached to the BCP core.
Cubanes: Another class of rigid, three-dimensional molecules used in drug design.
Higher bicycloalkanes: Compounds with larger bicyclic structures that offer similar benefits in terms of rigidity and three-dimensionality.
Uniqueness
3-Phenylbicyclo[1.1.1]pentan-1-amine is unique due to the combination of the BCP core and the phenyl group. This combination provides a balance of rigidity, three-dimensionality, and potential for diverse chemical modifications, making it a versatile scaffold in various fields of research .
属性
IUPAC Name |
3-phenylbicyclo[1.1.1]pentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c12-11-6-10(7-11,8-11)9-4-2-1-3-5-9/h1-5H,6-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBHYVJNMCHXQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the BCP motif in medicinal chemistry, and how does the synthesis of 3-Phenylbicyclo[1.1.1]pentan-1-amine contribute to this field?
A1: The bicyclo[1.1.1]pentane (BCP) motif has garnered significant interest in medicinal chemistry recently []. This surge in interest stems from its potential as a bioisostere, a structural replacement for common chemical groups in drug design. By substituting traditional groups with the BCP unit, researchers aim to improve drug properties like binding affinity, metabolic stability, and overall efficacy.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


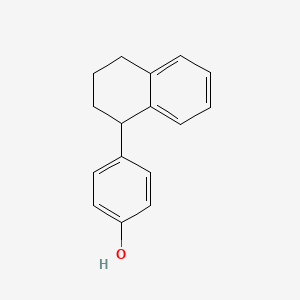
![N-benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide](/img/structure/B1352672.png)
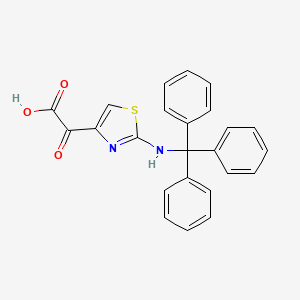
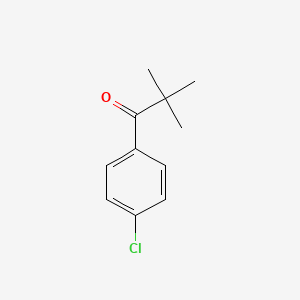
![3-[3-(Trifluoromethyl)phenoxy]azetidine](/img/structure/B1352677.png)
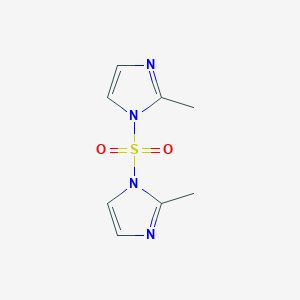



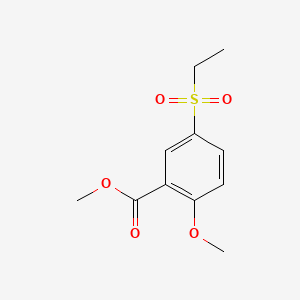
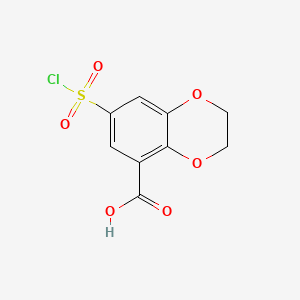
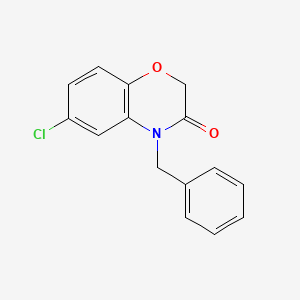
![3-[(2-Ethylbutanoyl)amino]-2-methylbenzoic acid](/img/structure/B1352692.png)

